N-(3-fluorophenyl)-2-{2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-2-oxoacetamide
Description
N~1~-(3-FLUOROPHENYL)-2-{2-[1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE is a synthetic organic compound characterized by the presence of fluorine atoms on its phenyl rings
Properties
Molecular Formula |
C16H13F2N3O2 |
|---|---|
Molecular Weight |
317.29 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-N'-[1-(4-fluorophenyl)ethylideneamino]oxamide |
InChI |
InChI=1S/C16H13F2N3O2/c1-10(11-5-7-12(17)8-6-11)20-21-16(23)15(22)19-14-4-2-3-13(18)9-14/h2-9H,1H3,(H,19,22)(H,21,23) |
InChI Key |
CFSCWWXIHXUWOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)C(=O)NC1=CC(=CC=C1)F)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-FLUOROPHENYL)-2-{2-[1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE typically involves the following steps:
Formation of Hydrazone Intermediate: The reaction begins with the condensation of 4-fluoroacetophenone with hydrazine hydrate to form the corresponding hydrazone.
Acylation: The hydrazone is then acylated using 3-fluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.
Reaction Conditions
Temperature: The reactions are generally carried out at room temperature to moderate temperatures (20-60°C).
Solvents: Common solvents include ethanol, methanol, or dichloromethane.
Catalysts: Bases like pyridine or triethylamine are used to facilitate the acylation step.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~).
Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of N1-(3-FLUOROPHENYL)-2-{2-[1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE derivatives with additional oxygen functionalities.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N~1~-(3-FLUOROPHENYL)-2-{2-[1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand enzyme inhibition and receptor binding.
Materials Science: Explored for its properties in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N1-(3-FLUOROPHENYL)-2-{2-[1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE exerts its effects involves:
Molecular Targets: It can interact with enzymes or receptors, inhibiting their activity.
Pathways: It may modulate signaling pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-FLUOROPHENYL)-3-(5-(2-(TRIFLUOROMETHYL)PHENYL)-2-FURYL)PROPANAMIDE
- N-(4-BROMOPHENYL)-2-((2E)-2-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}HYDRAZINO)-2-OXOACETAMIDE
Uniqueness
N~1~-(3-FLUOROPHENYL)-2-{2-[1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE is unique due to its specific substitution pattern and the presence of both hydrazone and acetamide functionalities, which confer distinct chemical reactivity and biological activity compared to its analogs .
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